molecular formula C7H13NO2 B8573801 3-(4-Hydroxybutoxy)propanenitrile CAS No. 18642-17-6

3-(4-Hydroxybutoxy)propanenitrile

Cat. No.: B8573801
CAS No.: 18642-17-6
M. Wt: 143.18 g/mol
InChI Key: CCVCGLQQCWENGL-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutoxy)propanenitrile is a nitrile-containing organic compound characterized by a hydroxy-terminated butoxy ether chain. Its structure comprises a propanenitrile backbone (CH₂CH₂CN) substituted with a 4-hydroxybutoxy group (O-(CH₂)₃-CH₂OH) at the third carbon. The following analysis compares it to structurally related propanenitrile derivatives to infer its chemical behavior.

Properties

CAS No.

18642-17-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(4-hydroxybutoxy)propanenitrile

InChI

InChI=1S/C7H13NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-3,5-7H2

InChI Key

CCVCGLQQCWENGL-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCC#N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(4-Methoxyphenoxy)propanenitrile (CID 114247)

  • Structure: Features a propanenitrile backbone linked to a 4-methoxyphenoxy group (aromatic ether) .
  • Key Differences: The methoxyphenoxy substituent introduces aromaticity and lipophilicity, contrasting with the aliphatic, hydrophilic 4-hydroxybutoxy chain in the target compound. The hydroxyl group in 3-(4-hydroxybutoxy)propanenitrile enhances hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the methoxy analog.
  • Collision Cross-Section : Reported as 65.6 Ų (helium) and 71.9 Ų (nitrogen) for CID 114247, suggesting a compact molecular shape . The longer hydroxybutoxy chain in the target compound may increase its cross-sectional area.

3-[(4-Acetylphenyl)(methyl)amino]propanenitrile

  • Structure: Propanenitrile substituted with a methylamino-acetylphenyl group, introducing both amino and ketone functionalities .
  • Key Differences: The amino group confers basicity and nucleophilic reactivity, whereas the ether-linked hydroxyl in the target compound is neutral but hydrogen-bond-donating. The acetyl group in this analog may participate in condensation reactions, a feature absent in the hydroxybutoxy-substituted compound.

Phosphorylated Propanenitrile Derivatives (Compound 9, )

  • Structure: A complex phosphorylated propanenitrile with a silyl-protected hydroxyl group and a thioether-linked terpenoid moiety .
  • Key Differences :
    • The phosphorylated derivative is tailored for nucleotide synthesis, emphasizing steric protection of reactive sites. In contrast, the target compound’s hydroxybutoxy group is simpler and may prioritize solubility or biodegradability.
    • The tert-butyldimethylsilyl (TBS) protecting group in Compound 9 highlights synthetic strategies for hydroxyl stabilization, which may parallel methodologies for handling the target compound’s unprotected hydroxyl group.

Nitrile-Derived Lactams ()

  • Examples : 4ac-i to 4ac-l, synthesized from 4-oxo-2,4-diphenylbutanenitrile .
  • Key Differences :
    • These lactams result from cyclization of nitrile precursors, whereas 3-(4-hydroxybutoxy)propanenitrile retains its nitrile functionality.
    • The lactams exhibit high melting points (176–227°C) due to hydrogen bonding and rigidity, suggesting that the target compound’s melting point may be lower if its structure remains flexible.

Data Tables

Compound Molecular Formula Functional Groups Melting Point (°C) Rf Value Key Spectral Data Reference
3-(4-Methoxyphenoxy)propanenitrile C₁₀H₁₁NO₂ Nitrile, aromatic ether, methoxy N/A N/A Collision cross-section: 65.6 Ų (He)
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O Nitrile, amine, ketone N/A N/A Molecular weight: 202.25 g/mol
5-Hydroxy-4-(4-methoxybenzyl)-...pyrrolone C₂₄H₂₁NO₃ Lactam, hydroxyl, aromatic 176.5–177.7 0.42 1H NMR: δ 7.25–7.15 (m, aromatic)
3-(4-Hydroxybutoxy)propanenitrile (Target) C₇H₁₃NO₂ Nitrile, aliphatic ether, hydroxyl Predicted: 80–100°C N/A Inferred IR: ~2250 cm⁻¹ (C≡N) N/A

Research Findings and Discussion

  • Hydrophilicity: The hydroxyl group in the target compound enhances water solubility compared to 3-(4-methoxyphenoxy)propanenitrile, which is more lipophilic due to its aromatic ring .
  • Reactivity: The nitrile group in all analogs is susceptible to hydrolysis or reduction. However, steric hindrance from the hydroxybutoxy chain may slow these reactions compared to amino-substituted derivatives .
  • Synthetic Challenges : The unprotected hydroxyl group in the target compound may necessitate protection strategies (e.g., silylation, as in Compound 9) during synthesis to prevent side reactions .
  • Thermal Stability : The lactam derivatives () demonstrate high thermal stability (melting points >170°C), suggesting that the target compound’s stability depends on intramolecular hydrogen bonding .

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